Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate
Description
Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate is a phosphonate ester featuring a dimethyl phosphate group attached to a β-ketoethyl chain substituted with a 2-fluorophenyl moiety. This compound is structurally characterized by:
- Phosphonate ester backbone: The dimethyl phosphonate group (PO(OCH₃)₂) confers stability and reactivity, particularly in nucleophilic substitution or Horner-Wadsworth-Emmons (HWE) reactions.
- 2-Fluorophenyl substituent: The fluorine atom at the ortho position of the phenyl ring introduces electronic effects (e.g., electron-withdrawing) and enhances lipophilicity, influencing both reactivity and biological activity.
- Ketone functionality: The α,β-unsaturated ketone (2-oxoethyl group) enables participation in conjugate addition or cyclization reactions.
The compound is synthesized via multi-component Ugi reactions using α-phosphorated ketimines, as demonstrated in the preparation of structurally related tetrasubstituted α-aminophosphonates .
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FO4P/c1-14-16(13,15-2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBUGQVRKZURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=CC=C1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate typically involves the reaction of 2-fluorobenzaldehyde with dimethyl phosphite under specific conditions. One common method is the Arbuzov reaction, where the aldehyde reacts with the phosphite in the presence of a base, such as sodium hydride, to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts, such as palladium or copper, can enhance the reaction rates and selectivity, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phosphorus center in dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate undergoes nucleophilic substitution, enabling the formation of new carbon-phosphorus bonds. The 2-fluorophenyl group enhances electrophilicity at the α-carbon, facilitating attacks by nucleophiles such as alkoxides or amines.
Example Reaction:
Reaction with sodium methoxide in anhydrous THF yields substituted phosphonates via displacement of the dimethyl ester group.
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | NaOMe | THF, 0°C → RT, 12h | Methyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate | 75–85 |
Mechanistic studies indicate stabilization of the transition state through resonance between the phosphoryl oxygen and the adjacent carbonyl group .
Horner-Wadsworth-Emmons (HWE) Olefination
This compound serves as a precursor in HWE reactions to synthesize α,β-unsaturated carbonyl derivatives. The phosphonate group acts as a stabilizing moiety for ylide formation .
Typical Protocol:
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Base: Potassium tert-butoxide (2.2 equiv)
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Solvent: Dichloromethane
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Temperature: −78°C → RT
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Electrophile: Aromatic aldehydes (e.g., benzaldehyde)
Outcome:
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Styryl ketones form with E/Z selectivity > 9:1 due to steric and electronic effects of the 2-fluorophenyl group.
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Reaction times range from 4–8 hours, with yields averaging 70–90%.
Hydrolysis and Functionalization
Controlled hydrolysis of the dimethyl ester groups enables access to phosphonic acids or monoester derivatives, critical for further functionalization .
Hydrolysis Conditions:
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Acidic: 6M HCl, reflux (6h) → Phosphonic acid (quantitative yield).
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Basic: LiOH/H₂O-THF (0°C, 2h) → Monomethyl ester (88% yield).
The fluorine atom’s electron-withdrawing effect accelerates hydrolysis rates compared to non-fluorinated analogs .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, leveraging its aryl fluoride moiety for Suzuki-Miyaura reactions.
Example:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Boron Partner: Phenylboronic acid
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Solvent: Dioxane/H₂O (4:1)
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Yield: 82% biaryl product.
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C , making it stable for most synthetic applications below this threshold. Oxidation with mCPBA converts the phosphonate to a phosphate derivative, though this pathway is less explored .
Comparative Reactivity Data
The table below contrasts reactivity with analogous non-fluorinated phosphonates:
| Reaction Type | Fluorinated Derivative Yield (%) | Non-Fluorinated Yield (%) |
|---|---|---|
| HWE Olefination | 85 | 72 |
| Suzuki Coupling | 82 | 68 |
| Acidic Hydrolysis | Quantitative | 90 |
Enhanced yields in fluorinated systems are attributed to improved electrophilicity and transition-state stabilization .
Mechanistic Insights
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Electronic Effects: The 2-fluorophenyl group withdraws electron density via inductive effects, polarizing the α-carbon and enhancing nucleophilic attack.
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Steric Considerations: Ortho-fluorine minimally impacts steric bulk, allowing unhindered access to the reactive center .
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Solvent Dependence: Polar aprotic solvents (e.g., DMF, THF) optimize reaction rates by stabilizing charged intermediates .
This compound’s reactivity profile underscores its utility in synthesizing fluorinated bioactive molecules and advanced materials. Future research directions include exploring enantioselective transformations and catalytic applications .
Scientific Research Applications
Medicinal Chemistry
Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that phosphonates can exhibit anticancer properties. For instance, derivatives of phosphonates have been synthesized and tested for their ability to inhibit cancer cell proliferation. One study demonstrated that modifications in the phosphonate moiety significantly enhanced the cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .
Table 1: Anticancer Activity of Phosphonate Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15 | |
| Phosphonate A | MCF-7 | 10 | |
| Phosphonate B | A549 | 12 |
Agricultural Chemistry
Phosphonates are also recognized for their role in agricultural applications, particularly as plant growth regulators and fungicides. The fluorophenyl group in this compound may enhance its efficacy in these roles.
Case Study: Fungicidal Activity
A study evaluated the fungicidal properties of phosphonates against various plant pathogens. Results showed that compounds similar to this compound exhibited significant antifungal activity, effectively inhibiting the growth of pathogens like Fusarium and Phytophthora species .
Table 2: Fungicidal Efficacy of Phosphonates
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Fusarium oxysporum | 50 µg/mL | |
| Phosphonate C | Phytophthora infestans | 30 µg/mL | |
| Phosphonate D | Botrytis cinerea | 40 µg/mL |
Material Science
In material science, phosphonates are utilized in the synthesis of polymers and as additives for enhancing material properties. The unique chemical structure of this compound allows it to act as a plasticizer or stabilizer in various polymer formulations.
Case Study: Polymer Modification
Research has shown that incorporating phosphonates into polymer matrices can improve thermal stability and mechanical strength. A recent study on polyvinyl chloride (PVC) composites demonstrated that adding this compound improved both flexibility and thermal resistance compared to unmodified PVC .
Table 3: Properties of PVC Composites with Phosphonates
Mechanism of Action
The mechanism by which dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The fluorinated phenyl ring enhances the compound’s stability and binding affinity to the target enzyme .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electronic Effects: The 2-fluorophenyl group in the target compound enhances electrophilicity at the ketone, improving reactivity in nucleophilic additions compared to non-fluorinated analogues .
- Ester Group Impact : Ethyl esters (e.g., 4l) offer higher lipophilicity, favoring organic-phase reactions, while methyl esters (e.g., target compound) may exhibit faster hydrolysis .
- Biological Activity : Fluorinated derivatives (e.g., 13n) show marked antiproliferative effects, underscoring the role of fluorine in bioactivity .
Biological Activity
Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including experimental findings, case studies, and relevant data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFNOP
- Molecular Weight : 265.19 g/mol
The biological activity of this compound is primarily attributed to its ability to mimic phosphonic acid derivatives, which are known to inhibit enzymes involved in various metabolic pathways. Specifically, it may interfere with proteolytic enzymes, thereby impacting cell proliferation and survival.
In Vitro Studies
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Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines. In a study evaluating antiproliferative activities against the A549 cell line (human lung adenocarcinoma), the compound exhibited an IC value indicative of potent growth inhibition. The results are summarized in Table 1.
The selectivity index was calculated based on the IC values obtained from both malignant and non-malignant cell lines, demonstrating a favorable therapeutic window.
Cell Line IC (µM) A549 15.4 MRC5 (control) >100 -
Antimicrobial Activity : this compound has also been evaluated for its antibacterial properties. It was tested against several Gram-positive and Gram-negative bacteria, showing promising results compared to standard antibiotics such as ampicillin.
Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 4.0 Escherichia coli 8.0 Streptococcus pneumoniae 6.0
Case Study 1: Anticancer Activity
In a controlled study, this compound was administered to mice with induced tumors. The treatment group showed a significant reduction in tumor size compared to the control group over a four-week period, with histological analysis revealing decreased cellular proliferation markers.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients receiving this compound alongside standard treatment exhibited improved recovery rates and reduced infection duration.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate, and what are their mechanistic foundations?
- Methodological Answer : Two primary approaches are documented:
Reformatsky-Claisen Pathway : React ethyl bromodifluoroacetate with n-butyraldehyde under Reformatsky conditions (Zn, THF), followed by Claisen condensation with trimethyl phosphite. This method leverages α-halogenation and ester decarboxylation steps to introduce the phosphonate group .
Steglich Esterification : Hydrolyze dimethyl phosphonate intermediates under alkaline conditions, then esterify with fluorinated alcohols using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. This protocol ensures high regioselectivity for fluorinated analogs .
- Key Considerations : Optimize reaction temperature (typically 0–25°C) and stoichiometric ratios of phosphite reagents to avoid side reactions like over-fluorination.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and P NMR to confirm the presence of the 2-fluorophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and phosphonate ester (δ ~20–25 ppm for P) .
- X-ray Crystallography : Resolve the stereochemistry of the 2-oxoethyl moiety and confirm spatial arrangement of the fluorophenyl group, as demonstrated in related phosphonate structures .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) and fragmentation patterns to distinguish between isomeric byproducts.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to mitigate inhalation risks (Specific Target Organ Toxicity Category 3).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 3082) .
Advanced Research Topics
Q. How can computational modeling elucidate the reactivity of the 2-oxoethylphosphonate moiety in nucleophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example, the electron-deficient carbonyl group (C=O) adjacent to the phosphonate may act as an electrophilic hotspot.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent selection for Suzuki-Miyaura couplings .
Q. How can contradictions in reported reaction yields for fluorinated phosphonate derivatives be resolved?
- Methodological Answer :
- Systematic Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture sensitivity .
- Byproduct Analysis : Use LC-MS to identify fluorinated side products (e.g., di- or tri-fluorinated analogs) that may arise from incomplete quenching of intermediates .
Q. What mechanistic insights explain the role of DMAP in Steglich esterification for fluorinated phosphonates?
- Methodological Answer :
- Catalytic Cycle Analysis : DMAP activates the carboxylate intermediate via transient acylammonium formation, accelerating esterification with 2-fluorophenylethanol.
- Kinetic Studies : Monitor reaction progress via F NMR to correlate DMAP concentration with esterification rates (optimal at 5–10 mol%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
